![molecular formula C21H21N3O4 B3014192 3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887886-06-8](/img/structure/B3014192.png)
3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule that appears to be related to benzamide derivatives with potential biological applications. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their synthesis, characterization, and biological evaluation. For instance, the first paper discusses the synthesis of benzamide derivatives using antipyrine and their potential in medicinal chemistry due to their ability to bind nucleotide protein targets . The second paper focuses on the synthesis of a hydrazone derivative of a dimethoxy benzaldehyde and its metal complexes, which were characterized by various spectroscopic methods . These studies suggest that the compound may also have interesting chemical and biological properties worth investigating.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the reaction of a suitable precursor with an amine or hydrazine derivative. In the first paper, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is achieved using 4-aminophenazone . Similarly, the synthesis of the hydrazone compound in the second paper is performed by reacting 2-(5-hydrazino-1,3,4-oxadiazol-2-yl)phenol with 2,3-dimethoxybenzaldehyde . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives and hydrazone compounds is often characterized using spectroscopic techniques such as FTIR, Mass spectra, and UV-vis absorption. The second paper provides an example of how metal complexes of a hydrazone derivative were characterized, confirming their geometries and optical properties . These techniques could be applied to determine the molecular structure of this compound and to infer its potential reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives and related compounds can be influenced by their functional groups and molecular geometry. The first paper indicates that the synthesized benzamide derivatives have the potential to bind nucleotide protein targets, suggesting specific reactivity towards biological molecules . The second paper does not provide direct information on chemical reactions but characterizes the metal complexes, which could hint at the coordination chemistry and potential reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically determined through a combination of theoretical calculations and experimental measurements. The optical studies in the second paper reveal information about the energy gap, absorption coefficient, and optical conductivity of the synthesized metal complexes . These properties are crucial for understanding the behavior of the compounds under various conditions and can provide insights into their stability, solubility, and potential applications in fields such as materials science or drug design.
Aplicaciones Científicas De Investigación
Anticancer Properties
Compounds structurally related to 3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their potential anticancer properties. For instance, derivatives of 1,3,4-oxadiazole, which share a similar structural motif, have been synthesized and tested for in vitro anticancer activity. Some derivatives exhibited significant activity against breast cancer cell lines, highlighting the potential of these compounds in cancer research and therapy (Salahuddin et al., 2014).
Development of PET Radiotracers
Arylamides hybrids of high-affinity σ2 receptor ligands, which bear resemblance to the core structure of interest, have been explored for their suitability in the development of PET (Positron Emission Tomography) radiotracers. These compounds demonstrate high affinity and selectivity for σ2 receptors, making them promising candidates for tumor diagnosis through PET imaging. However, their interaction with P-glycoprotein (P-gp) may limit their application, underscoring the importance of structural modification in enhancing their utility as diagnostic tools (Abate et al., 2011).
Antimicrobial and Docking Studies
Research into this compound related compounds extends into antimicrobial applications. Compounds with 1,3,4-oxadiazole structures have undergone antimicrobial evaluation and docking studies, showcasing their potential as antimicrobial agents. The synthesis of such compounds involves complex chemical reactions and their biological activity is assessed through in vitro studies, indicating their potential use in fighting microbial infections (Talupur et al., 2021).
Herbicidal Activities
The herbicidal activity of 1,3,4-oxadiazoles and tetrazoles, closely related to the target compound, has been investigated, revealing that certain derivatives exhibit good herbicidal activity against various plant species. This suggests the potential use of such compounds in agricultural applications, particularly in weed management (Bao, 2008).
Safety and Hazards
Direcciones Futuras
The future directions for research or use of this compound would depend on its intended application. For example, if it were a potential drug, future directions might include further preclinical testing, clinical trials, etc. Without specific information on its intended use, it’s impossible to predict future directions .
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-10-16(11-18(12-17)27-2)19(25)22-21-24-23-20(28-21)15-8-7-13-5-3-4-6-14(13)9-15/h7-12H,3-6H2,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVFBVXYWGITHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

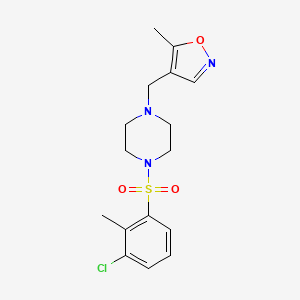
![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)
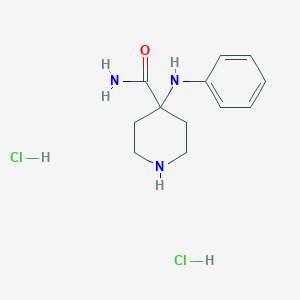

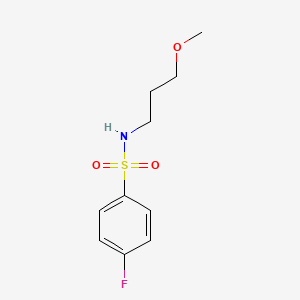
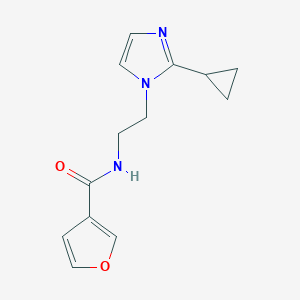

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)
![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)
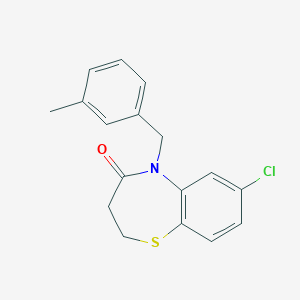
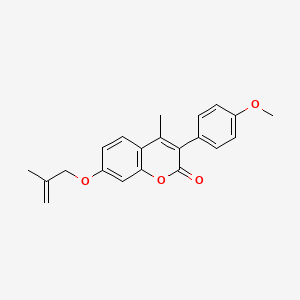


![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)